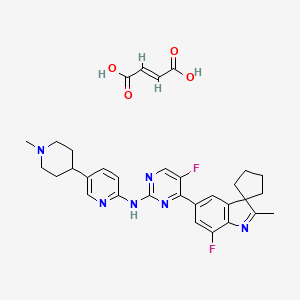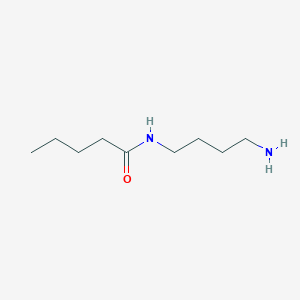
C4-Amide-C4-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amides, including C4-Amide-C4-NH2, typically involves the reaction of carboxylic acids with amines or ammonia . One efficient method for the synthesis of amides is the chemoselective amidation of carboxylic acids and amine/ammonium salts under mild conditions using 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as the coupling agent . This method allows for the formation of primary, secondary, and tertiary amides in moderate to excellent yields .
Industrial Production Methods: Industrial production of amides often involves the use of electrosynthesis, which is a greener and more sustainable approach . Electrosynthesis allows for the preparation of amides under electrochemical conditions, making it an attractive method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: C4-Amide-C4-NH2 can undergo various chemical reactions, including:
Hydrolysis: Amides can be hydrolyzed with aqueous alkali or aqueous acid to form carboxylic acids and amines.
Reduction: Amides can be reduced using reagents such as lithium aluminium hydride (LiAlH4) to form amines.
Substitution: Amides can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Aqueous alkali (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid).
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
C4-Amide-C4-NH2 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of C4-Amide-C4-NH2 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor in biochemical studies, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
C4-Amide-C4-NH2 can be compared with other similar compounds, such as:
Primary Amides: Compounds with the general formula RCONH2, where R is an alkyl or aryl group.
Secondary Amides: Compounds with the general formula RCONHR’, where R and R’ are alkyl or aryl groups.
Tertiary Amides: Compounds with the general formula RCONR’R’‘, where R, R’, and R’’ are alkyl or aryl groups.
Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for a variety of biochemical studies and industrial applications .
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)pentanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-6-9(12)11-8-5-4-7-10/h2-8,10H2,1H3,(H,11,12) |
Clave InChI |
ZHMAZSZLIFVWMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
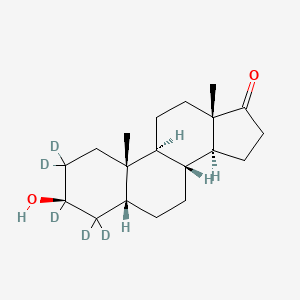
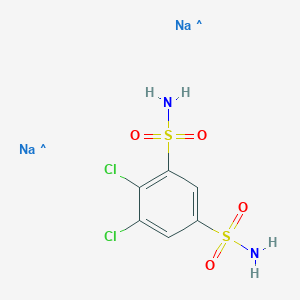
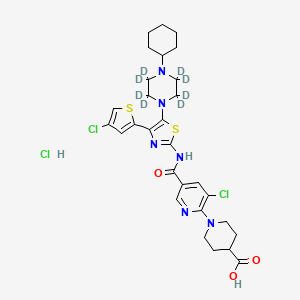
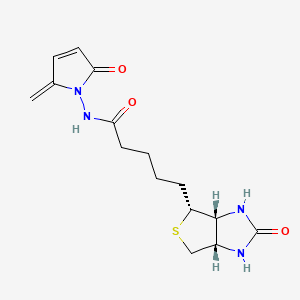
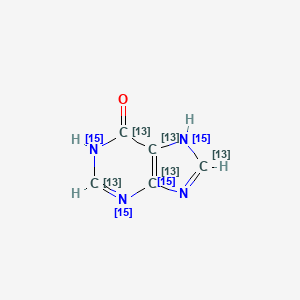
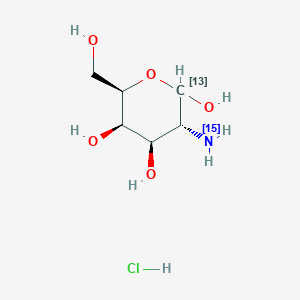
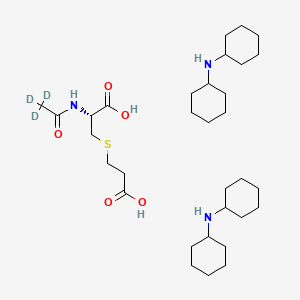

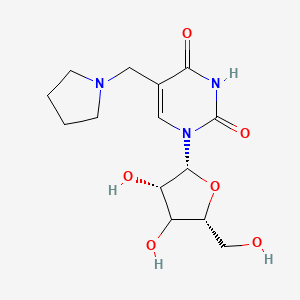

![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
